1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxyethyl group, and a pyrazolo[3,4-d]pyrimidin-4-amine core, which contribute to its distinctive properties.
Preparation Methods
One common synthetic route involves the reaction of 4-fluoroaniline with 2-methoxyethylamine, followed by cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-(4-fluorophenyl)-N-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of an ethoxyethyl group instead of a methoxyethyl group can influence the compound’s reactivity and interactions with molecular targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C14H14FN5O |
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Molecular Weight |
287.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14FN5O/c1-21-7-6-16-13-12-8-19-20(14(12)18-9-17-13)11-4-2-10(15)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) |
InChI Key |
ZKUVEIRZDHQKMT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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